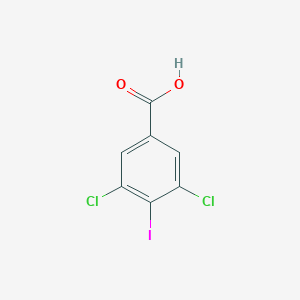

3,5-Dichloro-4-iodobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSGDQZRDPAUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601569 | |

| Record name | 3,5-Dichloro-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117757-68-3 | |

| Record name | 3,5-Dichloro-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dichloro 4 Iodobenzoic Acid and Its Functional Congeners

Established Synthetic Routes to 3,5-Dichloro-4-iodobenzoic Acid

Traditional synthetic approaches to this compound and its precursors often rely on multi-step sequences involving electrophilic aromatic substitution reactions. The order of these halogenation steps is critical to achieving the desired substitution pattern.

Halogenation of Benzoic Acid Derivatives

The synthesis often begins with a pre-existing benzoic acid derivative. A common precursor is 3,5-dichlorobenzoic acid. This intermediate can be synthesized through several established routes. One method involves the diazotization of 3,5-dichloroanthranilic acid, followed by removal of the diazonium group. lookchem.com In a reported procedure, the diazonium salt prepared from 3,5-dichloroanthranilic acid is treated with ethanol (B145695), leading to the elimination of nitrogen and the formation of 3,5-dichlorobenzoic acid with a 92% yield. lookchem.comorganic-chemistry.org Another approach starts from benzonitrile, which is chlorinated to 3,5-dichlorobenzonitrile (B1202942) and subsequently hydrolyzed to the corresponding benzoic acid. google.com

Once 3,5-dichlorobenzoic acid is obtained, the final iodination step can be performed. The two chlorine atoms at the meta-positions and the meta-directing carboxylic acid group collectively direct incoming electrophiles to the C4 position (ortho to both chlorines). Electrophilic iodination is typically more challenging than chlorination or bromination because iodine is a weaker electrophile. olemiss.edu Therefore, an activating agent or oxidant is required to generate a more potent electrophilic iodine species ("I+"). wikipedia.org Common iodinating systems include iodine in the presence of an oxidizing agent like nitric acid or a mixture of potassium iodate (B108269) and sulfuric acid. wikipedia.org For a related compound, 3,5-dichloroanisole, iodination has been achieved using iodine and silver sulfate, where the silver salt acts as a halogen activator. olemiss.edu

Directed Iodination Strategies

Directed iodination strategies offer enhanced control over regioselectivity, often utilizing a directing group to guide the halogen to a specific position. The carboxylic acid group itself can serve as a directing group in transition-metal-catalyzed reactions.

A notable example is the synthesis of various iodobenzoic acids from their corresponding hydrazides, which are prepared from methyl esters of iodobenzoic acids and hydrazine (B178648) hydrate (B1144303). mdpi.com While not a direct route to the title compound, this highlights the manipulation of carboxyl derivatives in synthetic strategies.

Another powerful technique is directed ortho-lithiation, where a strong base like n-butyllithium is used to deprotonate the position ortho to a directing group, followed by quenching with an electrophile. The carboxylic acid group has been shown to be an effective directing group for ortho-lithiation, which can then be followed by reaction with an iodine source to install the halogen. dtu.dk

Advanced Synthetic Approaches to Halogenated Benzoic Acids

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods for constructing complex molecules. These include novel oxidative pathways and the use of transition-metal catalysis for direct C-H functionalization.

Oxidative Functionalization Pathways

Oxidative methods provide an alternative route to halogenated benzoic acids, often starting from an alkyl-substituted aromatic precursor. For instance, a halogenated toluene (B28343) can be oxidized to the corresponding benzoic acid. The oxidation of nuclear-halogenated toluenes to halogenated benzoic acids can be achieved using oxygen in the presence of cobalt and manganese catalysts. google.com This approach is used industrially for compounds like p-chlorobenzoic acid from p-chlorotoluene. google.comalfa-chemistry.com A similar strategy could be envisioned for this compound, starting from 3,5-dichloro-4-iodotoluene.

Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), are recognized as environmentally friendly and highly efficient oxidizing agents. researchgate.net While often used for the oxidation of alcohols, their application in broader oxidative transformations showcases a move towards greener reagents in multi-step syntheses. researchgate.net The preparation of IBX itself involves the oxidation of 2-iodobenzoic acid with an oxidant like Oxone, where the iodine atom is oxidized from a -1 to a +5 state. researchgate.net

Electrochemical oxidation also represents a green and powerful method. On materials like boron-doped diamond (BDD) electrodes, benzoic acid can be completely oxidized, proceeding through intermediates like hydroxybenzoic acids. tue.nl This technology offers a pathway for controlled functionalization or degradation under environmentally benign conditions. tue.nl

Transition Metal-Catalyzed C-H Activation and Halogenation (e.g., ortho-Iodination)

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of aromatic rings, bypassing the need for pre-functionalized substrates. The carboxylic acid group is an effective directing group for ortho-halogenation.

Significant progress has been made using iridium catalysts. An efficient protocol for the ortho-iodination of a variety of benzoic acids has been developed using a simple iridium(III) complex. acs.orgdiva-portal.org This method operates under remarkably mild, additive-free conditions, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. The reaction tolerates air and moisture and proceeds via an Ir(III)/Ir(V) catalytic cycle, offering high yields and selectivity. acs.org This approach is particularly advantageous as it allows for late-stage functionalization with high atom economy. acs.orgdiva-portal.org

Research has also focused on achieving selective mono-iodination of benzoic acids with two equivalent ortho C-H bonds. d-nb.inforesearchgate.net By using an iridium catalyst with a silver acetate (B1210297) additive, excellent selectivity for mono-iodination can be achieved at room temperature. d-nb.inforesearchgate.net Palladium catalysts have also been employed for the ortho-iodination of benzoic acids in aqueous media, presenting a greener alternative by using water as the solvent. researchgate.net

Table 1: Iridium-Catalyzed ortho-Iodination of Benzoic Acids

| Substrate (Benzoic Acid Derivative) | Catalyst System | Solvent | Conditions | Yield | Reference |

| Benzoic Acid | [CpIrCl₂]₂ / NIS | HFIP | 40 °C, Additive-Free | High | acs.org |

| p-methylbenzoic acid | [CpIrCl₂]₂ / NIS / AgOAc | tAmylOH | Room Temp | 99% | d-nb.inforesearchgate.net |

| p-methoxybenzoic acid | [CpIrCl₂]₂ / NIS / AgOAc | tAmylOH | Room Temp | 99% | d-nb.inforesearchgate.net |

| p-chlorobenzoic acid | [CpIrCl₂]₂ / NIS / AgOAc | tAmylOH | Room Temp | 94% | d-nb.inforesearchgate.net |

| o-chlorobenzoic acid | [Cp*IrCl₂]₂ / NIS | HFIP | 40 °C, Additive-Free | 98% | acs.org |

Sustainable Synthesis and Green Chemistry Considerations in Halogenated Carboxylic Acid Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. wjpmr.com These principles are increasingly being applied to the synthesis of specialty chemicals like halogenated benzoic acids. blazingprojects.comblazingprojects.com

Key areas of improvement include:

Safer Reagents and Solvents: Replacing hazardous reagents and solvents is a primary goal. For instance, using hydrogen peroxide as a clean oxidant with halide salts can generate the active halogenating species in situ, with water as the only byproduct. rsc.orgcdnsciencepub.com This avoids handling toxic elemental halogens like chlorine gas. rsc.org The use of aqueous media or recoverable solvents like HFIP also contributes to a greener process. acs.orgresearchgate.net

Catalysis: Catalytic processes are inherently more sustainable than stoichiometric reactions as they reduce waste. Transition-metal-catalyzed C-H activation is a prime example, offering high atom economy by directly converting C-H bonds to C-I bonds without the need for protecting groups or multi-step sequences. acs.orgchemistryjournals.net Biocatalysis, using enzymes to perform chemical transformations, represents another frontier in sustainable synthesis, offering high selectivity under mild, aqueous conditions. chemistryjournals.net

Energy Efficiency: Developing reactions that proceed under mild conditions (room temperature and atmospheric pressure) significantly reduces energy consumption. chemistryjournals.net The iridium-catalyzed iodination methods are notable for their mildness compared to traditional electrophilic substitutions which can require high temperatures. acs.orgd-nb.info

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. Direct C-H functionalization excels in this regard compared to classical methods that may involve protecting groups or require stoichiometric activators, generating significant waste.

The shift from traditional, often harsh, synthetic methods to modern catalytic and sustainable approaches reflects a broader trend in the chemical industry to balance economic viability with environmental responsibility. dtu.dk

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, a method that uses mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. While specific mechanochemical routes for this compound are not extensively documented, the application of these techniques to analogous small organic molecules suggests potential pathways.

Research into the mechanochemical synthesis of small organic molecules has demonstrated its efficacy in various reaction types, including C-C bond formation and halogenation. nih.govcolab.ws For instance, the Suzuki coupling reaction, a cornerstone of cross-coupling chemistry, has been successfully performed under ball-milling conditions. nih.govbeilstein-journals.org A study reported the palladium-catalyzed Suzuki coupling of aryl halides with phenylboronic acid in a planetary mill, achieving high yields in a short reaction time. nih.govbeilstein-journals.org This method could conceptually be adapted for the synthesis of functional congeners of the target molecule.

Another relevant mechanochemical approach is the Ritter reaction, which has been used to synthesize amides from nitriles and alcohols under solvent-free grinding conditions. beilstein-journals.org The use of solid nitriles in this reaction was facilitated by the addition of nitromethane, highlighting the adaptability of mechanochemical methods. beilstein-journals.org Furthermore, copper-catalyzed oxidative cross-dehydrogenative coupling (CDC) reactions have been achieved through mechanomilling, demonstrating the potential for forming new bonds under solvent-free conditions. nih.gov These examples underscore the potential of mechanochemical techniques as a sustainable and efficient approach for the synthesis of complex organic molecules like this compound and its derivatives.

Design and Utilization of Recyclable Hypervalent Iodine Reagents

Hypervalent iodine reagents are widely used in organic synthesis for their versatile oxidizing properties. arkat-usa.org However, their application can be limited by challenges in product purification and reagent recycling. nih.gov To address this, research has focused on developing recyclable hypervalent iodine reagents.

One such reagent is m-iodosylbenzoic acid, which has proven to be a convenient and recyclable reagent for the efficient iodination of aromatic compounds. nih.govbeilstein-journals.org In this process, m-iodosylbenzoic acid, in the presence of iodine, can iodinate various arenes at room temperature in acetonitrile (B52724). nih.govbeilstein-journals.org A key advantage of this system is the straightforward separation of the final product. Any excess reagent or its reduced form, m-iodobenzoic acid, can be scavenged using an ion-exchange resin. nih.gov

The reduced m-iodobenzoic acid can be readily recovered from the resin or from a basic aqueous solution by simple acidification, allowing for its reuse. nih.govthieme-connect.comthieme-connect.com This recycling process can achieve recovery yields of over 90%. thieme-connect.comthieme-connect.com This methodology has been successfully applied to the iodination of a range of aromatic substrates, including those with acyl groups, leading to selectively iodinated products in good to excellent yields. nih.govbeilstein-journals.org The development of such recyclable reagents represents a significant step towards more sustainable chemical synthesis. nih.gov

Table 1: Recyclable Hypervalent Iodine Reagent in Aromatic Iodination

| Reagent | Function | Key Advantage | Recovery Yield |

|---|---|---|---|

| m-Iodosylbenzoic acid | Iodination of arenes | Recyclable | >90% |

Synthesis of Precursors and Architecturally Related Analogs (e.g., 3,5-Dichlorobenzoic Acid, 4-Iodobenzoic Acid)

The synthesis of precursors and analogs such as 3,5-dichlorobenzoic acid and 4-iodobenzoic acid is fundamental to accessing more complex derivatives.

3,5-Dichlorobenzoic Acid: Several synthetic routes to 3,5-dichlorobenzoic acid have been reported. One method involves the diazotization of 3,5-dichloroanthranilic acid, followed by treatment with ethanol, which results in the formation of 3,5-dichlorobenzoic acid with a high yield. prepchem.com Another approach starts from benzonitrile, which is first chlorinated to produce 3,5-dichlorobenzonitrile. google.com This intermediate then undergoes hydrolysis and acidification to yield the final product. google.com A further method describes the synthesis from (3,5-dichlorophenyl)-magnesium chloride, which is reacted with carbon dioxide. chemicalbook.com

4-Iodobenzoic Acid: 4-Iodobenzoic acid is a key structural analog. ontosight.ai It can be prepared through the oxidation of p-iodotoluene using potassium permanganate. wikipedia.org Another common method is the Sandmeyer reaction, which involves the conversion of an amino group to an iodo group. ontosight.ai This reaction is a crucial step in producing 4-iodobenzoic acid and can achieve yields of around 70-80% under optimal conditions. ontosight.ai The resulting 4-iodobenzoic acid can be purified by repeated crystallization from water and ethanol or by sublimation under vacuum. chemicalbook.com

Table 2: Synthesis of Precursors and Analogs

| Compound | Starting Material(s) | Key Reagents/Conditions | Reported Yield |

|---|---|---|---|

| 3,5-Dichlorobenzoic Acid | 3,5-Dichloroanthranilic acid | Diazotization, Ethanol | 92% prepchem.com |

| 3,5-Dichlorobenzoic Acid | Benzonitrile | Chlorination, Hydrolysis, Acidification | Not specified google.com |

| 3,5-Dichlorobenzoic Acid | (3,5-dichlorophenyl)-magnesium chloride | Carbon Dioxide | 99% chemicalbook.com |

| 4-Iodobenzoic Acid | p-Iodotoluene | Potassium permanganate | Not specified wikipedia.org |

| 4-Iodobenzoic Acid | 4-Aminobenzoic acid (via Sandmeyer) | Copper ions | 70-80% ontosight.ai |

Chemical Reactivity and Functional Group Transformations of 3,5 Dichloro 4 Iodobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of 3,5-dichloro-4-iodobenzoic acid is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily involve the derivatization of the carboxyl group into esters, amides, and hydrazides, which are important intermediates in various fields of chemical research.

Derivatization via Esterification

The conversion of this compound to its corresponding esters can be achieved through several standard synthetic methodologies. One of the most common methods is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reaction is reversible, and to drive the equilibrium towards the ester product, the water formed during the reaction is typically removed, or an excess of the alcohol is used. chemguide.co.uk

Another effective method for the esterification of carboxylic acids, particularly for those that are sensitive or sterically hindered, is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method, known as the Steglich esterification, proceeds under mild conditions and generally provides high yields of the corresponding esters. organic-chemistry.org A general procedure involves reacting the carboxylic acid with the alcohol and DCC, with a catalytic amount of DMAP, in an anhydrous solvent like dichloromethane. organic-chemistry.org

A one-pot, catalyst-free procedure for esterification has also been developed using dichloroimidazolidinedione (DCID) as a mild and readily available reagent, which has been shown to be effective for a range of benzoic acid derivatives. nih.gov

| Esterification Method | Reagents and Conditions | Key Features |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat | Reversible reaction; often requires removal of water to improve yield. chemguide.co.uk |

| Acid Chloride Formation followed by Alcoholysis | Thionyl Chloride (SOCl₂), then Alcohol | Two-step process; generally high yielding. google.com |

| Steglich Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Mild conditions; suitable for sterically hindered substrates. organic-chemistry.org |

| DCID-mediated Esterification | Alcohol, Dichloroimidazolidinedione (DCID), Triethylamine (B128534) | Catalyst-free; proceeds under mild conditions. nih.gov |

Amidation and Hydrazide Condensation Reactions

The carboxylic acid functionality of this compound can be readily converted into amides and hydrazides, which are valuable synthetic intermediates.

Amidation is typically achieved by first activating the carboxylic acid, most commonly by converting it to the corresponding acid chloride. libretexts.org The reaction of this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would yield 3,5-dichloro-4-iodobenzoyl chloride. This highly reactive acyl chloride can then be treated with ammonia, a primary amine, or a secondary amine to furnish the corresponding primary, secondary, or tertiary amide, respectively. libretexts.orggoogle.com The reaction is often carried out in the presence of a base, such as triethylamine or an excess of the amine reactant, to neutralize the hydrochloric acid byproduct. google.comhud.ac.uk

Alternatively, direct amidation of carboxylic acids with amines can be accomplished using coupling agents. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of the amide bond under milder conditions than the acid chloride route. fishersci.co.uk

Hydrazide condensation involves the reaction of an ester derivative of this compound with hydrazine (B178648) hydrate (B1144303). Typically, the methyl or ethyl ester of the acid is refluxed with hydrazine hydrate in an alcoholic solvent, such as ethanol (B145695), to produce the corresponding 3,5-dichloro-4-iodobenzohydrazide. This method has been successfully applied to synthesize the hydrazides of 2-, 3-, and 4-iodobenzoic acids, with yields ranging from 67-72%. smolecule.com These resulting hydrazides can be further reacted with various aldehydes to form acylhydrazones. smolecule.com

| Reaction Type | Starting Material | Key Reagents | Product |

| Amidation | This compound | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂ or R₂NH), Base | 3,5-Dichloro-4-iodo-N-alkyl/arylbenzamide |

| Amidation | This compound | Amine (RNH₂ or R₂NH), Coupling Agent (e.g., DCC, EDC) | 3,5-Dichloro-4-iodo-N-alkyl/arylbenzamide |

| Hydrazide Condensation | Methyl or Ethyl 3,5-dichloro-4-iodobenzoate | Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux | 3,5-Dichloro-4-iodobenzohydrazide |

Aromatic Halogen Reactivity and Substitution Chemistry

The halogen substituents on the aromatic ring of this compound exhibit distinct reactivities, which can be exploited for further functionalization of the molecule.

Nucleophilic Aromatic Substitution Pathways

In nucleophilic aromatic substitution (SNAAr) reactions, a nucleophile replaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.com The rate of this reaction is influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com For halogens, the reactivity order as a leaving group in SNAAr is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack of the nucleophile, and the more electronegative halogens are better at stabilizing the intermediate Meisenheimer complex. masterorganicchemistry.com

Therefore, in this compound, the iodine atom is the least likely of the halogens to be displaced via a classical SNAAr mechanism. However, the iodine atom can be replaced by nucleophiles under suitable conditions, particularly through transition metal-catalyzed processes. smolecule.com

Cross-Coupling Reactions Involving Carbon-Halogen Bonds (e.g., Suzuki Coupling)

The carbon-halogen bonds of this compound are amenable to various transition metal-catalyzed cross-coupling reactions. The reactivity of the halogens in these reactions generally follows the order I > Br > Cl, which is the reverse of their reactivity in SNAAr. This is due to the relative ease of oxidative addition of the carbon-halogen bond to the metal catalyst.

A notable example is the Suzuki cross-coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst and a base. There is a documented instance of this compound undergoing a Suzuki coupling reaction with 4-fluorophenylboronic acid. The reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of potassium carbonate as the base and dioxane as the solvent, selectively occurs at the carbon-iodine bond to yield 2',6'-dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid.

This selective reactivity highlights the utility of the iodine atom as a versatile handle for introducing new aryl or alkyl groups onto the aromatic ring while leaving the chloro substituents intact for potential subsequent transformations.

Hypervalent Iodine Chemistry Derived from this compound

Hypervalent iodine compounds are organoiodine compounds where the iodine atom has a formal oxidation state higher than +1, typically +3 (iodine(III)) or +5 (iodine(V)). arkat-usa.org These reagents have gained significant attention in organic synthesis as mild and selective oxidizing agents. arkat-usa.org Common classes of hypervalent iodine(III) reagents include (dichloroiodo)arenes, (diacetoxyiodo)arenes, and iodosylarenes. arkat-usa.org

The synthesis of these reagents typically starts from an iodoarene. acs.org For example, (dichloroiodo)arenes can be prepared by the direct chlorination of iodoarenes with chlorine gas or other chlorinating agents. uab.cat Similarly, oxidation of iodoarenes in the presence of acetic acid can yield (diacetoxyiodo)arenes. arkat-usa.org

While there are no prominent, specific examples in the searched literature of this compound being used as a precursor for hypervalent iodine reagents, its structure as an iodoarene suggests its potential for such transformations. The presence of the electron-withdrawing chloro and carboxylic acid groups might influence the reactivity and stability of the resulting hypervalent iodine species. The general methods for the preparation of hypervalent iodine(III) compounds from iodoarenes could, in principle, be applied to this compound to generate novel hypervalent iodine reagents with potential applications in organic synthesis. nsf.govumich.edu

Preparation of Dichloroiodo-Arene Reagents

One of the key transformations of iodoarenes is their oxidation to hypervalent iodine(III) species, such as (dichloroiodo)arenes (ArICl₂). These compounds are valuable as they can act as electrophilic chlorinating agents and as precursors to other hypervalent iodine reagents. arkat-usa.org The synthesis of (dichloroiodo)arenes is typically achieved by the direct chlorination of the corresponding iodoarene. arkat-usa.org

A general and widely used method for this transformation involves bubbling chlorine gas through a solution of the iodoarene in a suitable solvent like chloroform (B151607). thieme-connect.com For instance, 3-(dichloroiodo)benzoic acid can be prepared by passing an excess of chlorine through a solution of 3-iodobenzoic acid in chloroform at room temperature. thieme-connect.com The resulting (dichloroiodo)arene often precipitates from the solution and can be collected by filtration. thieme-connect.com This method is attractive for its simplicity and can be applied to various iodoarenes. arkat-usa.org It is anticipated that this compound would react similarly to yield 3,5-dichloro-4-(dichloroiodo)benzoic acid.

| Starting Material | Reagents | Product | Typical Yield | Reference |

|---|---|---|---|---|

| 3-Iodobenzoic acid | Cl₂, CHCl₃ | 3-(Dichloroiodo)benzoic acid | 95% | thieme-connect.com |

The use of gaseous chlorine can be inconvenient and hazardous for laboratory-scale preparations. Therefore, alternative methods have been developed that generate the chlorinating agent in situ. These methods often employ a combination of a chloride source, such as hydrochloric acid, and an oxidant. uab.cat A variety of oxidants have been successfully used, including potassium permanganate, sodium perchlorate, and chromium trioxide. uab.cat For example, the reaction of an iodoarene with a mixture of an oxidant and aqueous hydrochloric acid can produce the corresponding (dichloroiodo)arene in good yield. uab.cat These methods avoid the direct handling of chlorine gas, making them safer and more convenient for many applications. uab.cat

Applications of Hypervalent Iodine Species in Electrophilic Transformations

Hypervalent iodine(III) reagents, such as the (dichloroiodo)arenes prepared from this compound, are versatile reagents in organic synthesis, primarily acting as electrophilic sources of various functional groups. acs.org The reactivity of these compounds stems from the hypervalent nature of the iodine-ligand bond, which makes the ligands (in this case, chlorine) highly electrophilic. uab.cat

One of the primary applications of (dichloroiodo)arenes is in electrophilic chlorination reactions. arkat-usa.org They can be used to chlorinate a wide range of substrates, including alkenes and electron-rich aromatic compounds. thieme-connect.com For example, 4,4′-bis(dichloroiodo)biphenyl, a related hypervalent iodine reagent, reacts with styrene (B11656) derivatives in methanol (B129727) to yield the corresponding chloromethoxylated products. thieme-connect.com This suggests that 3,5-dichloro-4-(dichloroiodo)benzoic acid could be employed in similar electrophilic addition reactions to alkenes.

Furthermore, (dichloroiodo)arenes can serve as precursors to other synthetically useful hypervalent iodine reagents. For instance, they can be converted to iodosylarenes (ArIO) by hydrolysis or to [bis(acyloxy)iodo]arenes [ArI(OOCR)₂] by reaction with carboxylic acids. arkat-usa.org These reagents, in turn, have a broad spectrum of applications in oxidation reactions. acs.org For example, iodosylarenes are used for the oxidation of alcohols to aldehydes and ketones, while [bis(acyloxy)iodo]arenes are employed in a variety of oxidative functionalizations. arkat-usa.orgacs.org

The presence of the electron-withdrawing chloro and carboxyl groups on the aromatic ring of this compound is expected to enhance the electrophilicity and oxidizing power of the corresponding hypervalent iodine reagents. acs.org This can lead to increased reactivity in electrophilic transfer reactions. acs.org For example, introducing electron-withdrawing groups on the aryl backbone of hypervalent iodine reagents has been shown to increase their reactivity in trifluoromethylation reactions. acs.org

| Hypervalent Iodine Reagent Type | General Formula | Key Applications | Reference |

|---|---|---|---|

| (Dichloroiodo)arenes | ArICl₂ | Electrophilic chlorination, precursor to other hypervalent iodine reagents | arkat-usa.orgthieme-connect.com |

| Iodosylarenes | ArIO | Oxidation of alcohols | arkat-usa.orgacs.org |

| [Bis(acyloxy)iodo]arenes | ArI(OOCR)₂ | Oxidative functionalizations | arkat-usa.orgacs.org |

Intramolecular Cyclization to Form Cyclic Iodonium (B1229267) Salts

Substituted 2-iodobenzoic acids can undergo intramolecular cyclization to form cyclic iodonium salts, which are another class of hypervalent iodine compounds. mdpi.com These cyclic structures, such as dibenzo[b,e]iodininium salts, are of interest due to their unique reactivity and potential applications in synthesis. mdpi.com The formation of these salts typically involves the oxidation of the iodine atom followed by an intramolecular electrophilic aromatic substitution-type reaction. mdpi.com

Radical Reactions and Photoredox Catalysis for C-X and C-C Bond Formation

In recent years, photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds under mild conditions. acs.orgnih.gov This methodology often relies on the generation of radical intermediates from stable precursors through single-electron transfer processes initiated by a photocatalyst upon visible light irradiation. acs.org Aryl iodides are excellent precursors for aryl radicals in these transformations. acs.org

The merger of photoredox catalysis with transition metal catalysis, particularly with nickel, has proven to be a highly effective strategy for cross-coupling reactions. nih.govrsc.org In a typical catalytic cycle, the excited photocatalyst reduces the aryl iodide to generate an aryl radical. This radical is then captured by a low-valent nickel complex, which subsequently undergoes oxidative addition with another coupling partner, followed by reductive elimination to form the desired product and regenerate the nickel catalyst. acs.orgnih.gov

Given its structure, this compound has the potential to serve as a precursor for the corresponding aryl radical in photoredox-catalyzed reactions. The electron-withdrawing nature of the chloro and carboxyl substituents would make the C-I bond susceptible to reduction, facilitating the formation of the aryl radical. This radical could then participate in a variety of C-C and C-N bond-forming reactions. nih.govresearchgate.net For example, photoredox-driven couplings of aryl halides with olefins and oxygen have been developed for the synthesis of hydroxyaryl products. acs.org Similarly, nickel-catalyzed photoredox reactions have been employed for the coupling of aryl iodides with epoxides. bohrium.com

| Reaction Type | Key Intermediates | Potential Products | Reference |

|---|---|---|---|

| Photoredox/Nickel-Catalyzed Cross-Coupling | Aryl radical, Ni(I)/Ni(III) species | Biaryls, Aryl-alkyl compounds, Aryl-amines | nih.govrsc.org |

| Photoredox-Mediated Hydroxyarylation | Aryl radical, Peroxy radical | Hydroxyaryl compounds | acs.org |

Advanced Spectroscopic and Structural Characterization of 3,5 Dichloro 4 Iodobenzoic Acid and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are powerful for identifying functional groups and providing a "fingerprint" of the molecular structure. The joint use of Raman and IR spectroscopy typically yields more comprehensive structural information than either technique alone. soton.ac.uk

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. spectroscopyonline.com For 3,5-Dichloro-4-iodobenzoic acid, the FT-IR spectrum is characterized by absorption bands corresponding to its specific functional groups.

The carboxylic acid group gives rise to several distinct bands. A broad absorption is expected in the 3200-2500 cm⁻¹ region due to the O-H stretching vibration of the hydrogen-bonded dimer. semanticscholar.org The carbonyl (C=O) stretching vibration typically appears as a strong band around 1690-1710 cm⁻¹. spectroscopyonline.comsemanticscholar.org In various benzoic acid derivatives, this C=O stretch has been observed in regions such as 1639 cm⁻¹ and 1617-1625 cm⁻¹. mdpi.commdpi.com

The aromatic ring itself produces characteristic bands. The C-H stretching vibrations of the aromatic protons usually appear above 3000 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring result in bands in the 1600-1450 cm⁻¹ region. semanticscholar.org The substitution pattern on the benzene ring influences the position of overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹.

Vibrations involving the halogen substituents are also key. The C-Cl stretching vibrations are typically found in the 800-600 cm⁻¹ range. A characteristic band at approximately 730 cm⁻¹ can indicate the presence of iodine, though this is more definitively assigned in Raman spectroscopy. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 3200 - 2500 (broad) |

| Carbonyl | C=O stretch | 1710 - 1690 |

| Aromatic Ring | C-H stretch | > 3000 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Aryl Halide | C-Cl stretch | 800 - 600 |

| Aryl Halide | C-I stretch | ~500 |

Note: The values are typical ranges and can be influenced by the specific molecular environment and sample state.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations and is highly effective for characterizing the carbon skeleton and low-frequency modes, such as those involving heavy halogens. soton.ac.uk

For this compound, the symmetric "ring breathing" mode of the 1,2,4,5-tetrasubstituted benzene ring is expected to be a strong and characteristic Raman band. soton.ac.uk This mode involves a radial expansion and contraction of the entire ring. In similar substituted benzenes, this band appears in the 700-800 cm⁻¹ region. researchgate.net

The vibrations of the carbon-halogen bonds are also prominent in the Raman spectrum. The C-I stretching vibration, in particular, gives rise to a strong signal in the low-frequency region, typically between 150-400 cm⁻¹. The C-Cl stretching vibrations also produce characteristic bands, usually observed in the range of 300-450 cm⁻¹.

Table 2: Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |

| Aromatic Ring | Ring Breathing Mode | 700 - 800 |

| Aryl Halide | C-Cl stretch | 450 - 300 |

| Aryl Halide | C-I stretch | 400 - 150 |

| Carbonyl | C=O stretch | 1700 - 1650 |

Note: These are expected ranges. The exact position and intensity of Raman bands depend on the molecular structure and symmetry.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a cornerstone technique for the investigation of crystalline solids, providing definitive information on atomic arrangement. Both single-crystal and powder XRD methods are employed to understand the structural characteristics of this compound and its derivatives.

Single-Crystal X-ray Diffraction Analysis of Molecular and Crystal Structures

Single-crystal X-ray diffraction (SCXRD) allows for the precise determination of molecular geometry, including bond lengths and angles, as well as the arrangement of molecules within the crystal lattice, known as the crystal packing.

Similarly, the crystal structures of acylhydrazone derivatives of iodobenzoic acids have been extensively studied. mdpi.com These studies show that the molecules often crystallize in common centrosymmetric space groups like P2₁/c, C2/c, and Pbca, with multiple molecules in the asymmetric unit. mdpi.com The molecular conformation and the intricate network of hydrogen bonds are key features determined from SCXRD data. For example, the crystal structure of 4-iodobenzoic acid shows hydrogen-bonded dimers that stack, with iodine atoms of adjacent dimers oriented towards each other. wikipedia.org

Table 1: Representative Crystallographic Data for Benzoic Acid Derivatives

| Compound | Crystal System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|

| Rare-Earth-3,5-dichlorobenzoic acid-terpyridine complexes | Varies | Varies | Halogen bonding, π–π stacking | acs.org |

| Acylhydrazones of iodobenzoic acid | Monoclinic, Orthorhombic | P2₁/c, C2/c, Pbca | Hydrogen bonding | mdpi.com |

| 4-Iodobenzoic acid | Not specified | Not specified | Hydrogen-bonded dimers | wikipedia.org |

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of bulk crystalline materials. It is routinely used to confirm the phase purity of a synthesized compound, identify different crystalline forms (polymorphs), and verify that the bulk material corresponds to the structure determined by single-crystal analysis. americanpharmaceuticalreview.com

In the study of rare-earth complexes with 3,5-dichlorobenzoic acid, PXRD patterns were used to confirm that the bulk synthesized materials were single-phase and matched the structures determined from single crystals. acs.org Likewise, for novel acylhydrazone derivatives of iodobenzoic acid, PXRD was employed as a standard characterization technique to confirm the identity and purity of the synthesized powders. mdpi.comresearchgate.net The experimental PXRD pattern of a bulk sample is compared to a pattern simulated from single-crystal X-ray data to establish this correspondence. researchgate.net This is a critical step in materials science to ensure that the properties measured for a bulk sample are representative of the determined crystal structure. americanpharmaceuticalreview.com

Polymorphism and Solvate Formation

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net Different polymorphs of a compound can exhibit distinct physical properties. Solvates are crystalline forms that incorporate molecules of the crystallization solvent into the crystal lattice. chemrxiv.org

While specific studies on the polymorphism of this compound are not prevalent, research on closely related compounds highlights the likelihood of such phenomena. For example, 3,5-dichloro-4-cyanobenzoic acid, a nitrile derivative, is known to exist in two polymorphic forms as well as a quarter-hydrate, where water molecules are incorporated into the crystal structure. nih.gov These forms exhibit different two-dimensional arrangements involving hydrogen bonding and chlorine-nitrile interactions. nih.gov

The formation of solvates is a common occurrence for substituted benzoic acids. Studies on 3,5-dihydroxybenzoic acid show the formation of solvate hydrates, where water molecules facilitate the inclusion of other solvent molecules into the hydrogen-bonding network. chemrxiv.org Acylhydrazone derivatives of iodobenzoic acid have also been shown to form solvates, such as an acetonitrile (B52724) solvate, which was identified and characterized by SCXRD. mdpi.com The potential for polymorphism and solvate formation is a critical consideration in the development of crystalline materials, as it can impact properties like solubility and stability. americanpharmaceuticalreview.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, it is possible to calculate a unique elemental formula.

HRMS has been utilized to confirm the structures of novel derivatives of dichlorobenzoic and iodobenzoic acids. In the synthesis of new hybrids of 3,5-dichlorobenzoic acid with cyclopentaquinoline, HRMS was used to verify the exact mass of the synthesized compounds, confirming the successful coupling of the molecular fragments. tandfonline.com Similarly, for a series of iodobenzoyldiazenido-functionalized polyoxometalates, HRMS analysis in both positive and negative ion modes was crucial for confirming their complex molecular structures. frontiersin.org For example, the detection of the molecular ion [M-TBA]¹⁻ at the expected m/z value provided clear evidence for the composition of the synthesized clusters. frontiersin.org

Table 2: Example of HRMS Data for a Derivative of Iodobenzoic Acid

| Compound | Ion Mode | Calculated m/z | Found m/z | Formula Confirmed | Reference |

|---|

| Iodobenzoyldiazenido-functionalized Hexamolybdate | Negative | 1607.8434 | 1607.8449 | [M-TBA]¹⁻ | frontiersin.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.net The sample is irradiated with X-rays, causing the emission of photoelectrons whose kinetic energy is characteristic of the element and its chemical environment. gumed.edu.pl

XPS has been applied to characterize the surface of complex derivatives of iodobenzoic acid. In a study of iodobenzoyldiazenido-functionalized polyoxometalates, XPS was used to determine the oxidation states and elemental composition of the materials. frontiersin.org The spectra could be deconvoluted to identify the binding energies associated with the different elements in the structure, such as molybdenum, oxygen, nitrogen, and iodine. This analysis confirms the presence of the organic functional group on the surface of the inorganic polyoxometalate cluster.

The binding energies of core electrons are sensitive to the chemical environment. For example, the C 1s spectrum can be deconvoluted to show peaks corresponding to C-C, C=O, and O-C=O bonds, providing detailed information about the organic components of the material. researchgate.net This makes XPS an invaluable tool for confirming the successful synthesis and surface modification of complex materials derived from this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-Dichlorobenzoic acid |

| 4-Iodobenzoic acid |

| 3,5-dichloro-4-cyanobenzoic acid |

| Acetonitrile |

| Terpyridine |

| 3,5-dihydroxybenzoic acid |

| Water |

| Cyclopentaquinoline |

| Iodobenzoyldiazenido-functionalized polyoxometalates |

Theoretical and Computational Chemistry Studies of 3,5 Dichloro 4 Iodobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. For 3,5-dichloro-4-iodobenzoic acid, these methods can determine its three-dimensional structure, electron distribution, and energetic stability.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations can be employed to optimize the molecular geometry of this compound and to determine a range of electronic properties. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

In a study on the related 3-methoxy-2,4,5-trifluorobenzoic acid, DFT calculations were used to determine optimized structural parameters like bond lengths and angles, as well as electronic properties such as the HOMO-LUMO gap, which indicates potential intramolecular charge transfer interactions researchgate.net. For this compound, similar calculations would reveal how the interplay of the electron-withdrawing chloro and iodo substituents and the carboxylic acid group influences the electronic landscape of the benzene (B151609) ring.

Table 1: Representative Molecular Properties Calculated by DFT for a Substituted Benzoic Acid

| Molecular Property | Calculated Value |

|---|---|

| HOMO Energy | -7.0 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 2.1 Debye |

Note: The data in this table are representative values for a generic substituted benzoic acid, illustrating the type of information obtained from DFT calculations.

Ab Initio Methods (e.g., Hartree-Fock, G4) for Thermochemical Properties

Ab initio methods are a class of quantum chemistry methods based on first principles without the inclusion of empirical parameters. High-level composite methods such as the Gaussian-n (Gn) theories (e.g., G4) and Weizmann-n (Wn) theories are particularly adept at providing highly accurate thermochemical data. These calculations can predict properties like the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (C°p) with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).

A critical evaluation of the thermodynamic properties of twelve monohalobenzoic acids utilized such high-level computational methods to assess and, in some cases, correct experimental data nist.govnist.gov. The study highlighted instances where experimental results for bromo- and iodobenzoic acids were inconsistent with values derived from state-of-the-art computations nist.govnist.gov. For this compound, these methods would provide a reliable benchmark for its gas-phase enthalpy of formation, a crucial parameter for understanding its stability and energy content.

Table 2: Example of Calculated Thermochemical Properties for a Halobenzoic Acid

| Thermochemical Property | Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (Gas, 298.15 K) | -250.5 | kJ/mol |

| Standard Entropy (Gas, 298.15 K) | 380.2 | J/(mol·K) |

| Heat Capacity (Gas, 298.15 K) | 115.7 | J/(mol·K) |

Note: The data presented are for a representative halobenzoic acid to demonstrate the output of ab initio thermochemical calculations.

Spectroscopic Property Prediction and Validation

Computational chemistry is an essential tool for interpreting and predicting spectroscopic data. For this compound, theoretical calculations can predict its nuclear magnetic resonance (NMR) chemical shifts and its vibrational frequencies (infrared and Raman spectra). These predictions are vital for structural elucidation and for validating experimental findings.

DFT methods are commonly used to compute NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) idc-online.com. Studies have shown that DFT can provide chemical shift predictions with root mean square errors of 0.2–0.4 ppm for ¹H shifts, and accuracy can be further improved through scaling techniques or machine learning algorithms nih.govnih.gov. Similarly, calculation of the vibrational frequencies can help assign the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as the C=O stretch of the carboxylic acid or the C-I and C-Cl stretching modes.

Table 3: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for Related Compounds

| Compound | Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) |

|---|---|---|---|

| 3,5-Dichlorobenzoic Acid | C1 (C-COOH) | 133.5 | 134.1 |

| C2/C6 | 130.0 | 130.5 | |

| C3/C5 (C-Cl) | 135.5 | 136.0 | |

| C4 | 132.8 | 133.2 | |

| 4-Iodobenzoic Acid | C1 (C-COOH) | 130.9 | 131.4 |

| C2/C6 | 131.2 | 131.7 | |

| C4 (C-I) | 100.1 | 100.8 |

Note: This table illustrates the typical accuracy of DFT-based NMR predictions by comparing experimental data with hypothetical predicted values for closely related structures.

Analysis of Non-Covalent Interactions and Halogen Bonding Nature

The presence of chlorine and, particularly, iodine atoms makes this compound a prime candidate for forming halogen bonds (XBs). A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base) on another molecule. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond nih.gov.

In this compound, the iodine atom is the primary halogen bond donor. The electron-withdrawing effects of the two chlorine atoms and the benzoic acid moiety are expected to enhance the positive character of the σ-hole on the iodine, making it a particularly strong XB donor. Computational studies can quantify this effect by mapping the molecular electrostatic potential (MEP) surface and by calculating the interaction energies in dimers or larger clusters.

Studies on related molecules like 2,3,5,6-tetrafluoro-4-iodobenzoic acid have shown that the iodine atom readily forms strong, linear halogen bonds with Lewis bases such as pyridine (B92270) nitrogens or carboxylate oxygens nih.gov. Computational analysis of these interactions reveals characteristic C–I···N or C–I···O distances that are significantly shorter than the sum of the van der Waals radii, confirming the attractive nature of the bond nih.govrsc.org.

Table 4: Typical Halogen Bond Parameters in Iodo-Aromatic Compounds

| Interaction | Bond Distance (Å) | Bond Angle (°) | % Sum of vdW Radii |

|---|---|---|---|

| C–I ··· N | 2.81 - 3.00 | 170 - 178 | ~80% |

| C–I ··· O | 2.86 - 3.27 | 169 - 178 | ~85% |

| C–I ··· I⁻ | 3.48 - 3.57 | 169 - 171 | ~88% |

Source: Data compiled from studies on iodo-aromatic halogen bond donors. nih.govscholaris.ca

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful technique for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are difficult to observe experimentally. For this compound, this could involve studying its synthesis, degradation pathways, or its participation in chemical reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify the structures of reactants, intermediates, transition states, and products. The calculation of activation energies (the energy barrier between reactants and the transition state) allows for the prediction of reaction rates and helps determine the most favorable reaction pathway. For instance, understanding the mechanism of pyrolysis for chlorinated aromatic compounds can be aided by computational analysis of bond dissociation energies and radical reaction pathways mdpi.com. While specific mechanistic studies on this compound are not widely available, these computational approaches could be applied to understand its thermal stability or its reactivity in, for example, nucleophilic aromatic substitution reactions.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For substituted benzoic acids, a property of significant interest is the acidity, represented by the acid dissociation constant (pKa).

The acidity of benzoic acid is strongly influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as chlorine and iodine, stabilize the conjugate base (benzoate anion) through inductive and resonance effects, thereby increasing the acidity (lowering the pKa) of the parent acid libretexts.org. QSPR models for acidity often use quantum chemical descriptors, such as atomic charges, bond lengths, or molecular electrostatic potentials, as variables researchgate.netsemanticscholar.org. A QSPR model developed for a series of substituted benzoic acids could be used to accurately predict the pKa of this compound.

Table 5: Acidity (pKa in Water) of Benzoic Acid and Halogen-Substituted Derivatives

| Compound | pKa |

|---|---|

| Benzoic acid | 4.20 |

| 4-Chlorobenzoic acid | 3.98 |

| 4-Iodobenzoic acid | 4.01 |

| 3,5-Dichlorobenzoic acid | 3.46 |

Note: This table demonstrates the effect of electron-withdrawing halogen substituents on the acidity of benzoic acid.

Supramolecular Chemistry and Non Covalent Interactions of 3,5 Dichloro 4 Iodobenzoic Acid

Halogen Bonding (XB) Interactions

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site. wiley-vch.de In 3,5-dichloro-4-iodobenzoic acid, both iodine and chlorine atoms have the potential to act as halogen bond donors. The strength of these interactions generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl. odu.edumdpi.com

The foundation of halogen bonding lies in the anisotropic distribution of electron density around a covalently bonded halogen atom. wiley-vch.denih.gov This creates a region of positive electrostatic potential, the σ-hole, located on the outermost portion of the halogen atom along the extension of the covalent bond. nih.govpolimi.it The remainder of the halogen's surface typically features a belt of negative electrostatic potential. mdpi.com

For this compound, the iodine atom is the most potent halogen bond donor. Due to its high polarizability and lower electronegativity compared to chlorine, iodine forms a larger and more positive σ-hole. odu.edunih.gov The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group on the aromatic ring further enhances the magnitude of the positive potential on the iodine's σ-hole, making it a stronger Lewis acid. mdpi.comnih.gov

While the chlorine atoms also possess σ-holes, they are significantly weaker than that of iodine. odu.edu Consequently, chlorine is less likely to be the primary halogen bond donor, especially in the presence of the much more powerful iodine donor. However, chlorine atoms can participate in other, weaker halogen-halogen contacts, which are distinguished by their geometry. researchgate.netnih.gov

Halogen bonds are a powerful tool in crystal engineering due to two key characteristics: directionality and tunability. nih.govmdpi.com

Directionality: The interaction is highly directional, with the angle between the covalent bond (R-X, where X is the halogen) and the non-covalent bond to the acceptor (X···Y) typically approaching 180°. nih.govnih.govescholarship.org This linearity provides a predictable vector for building extended molecular networks.

Tunability: The strength and geometry of halogen bonds can be finely tuned. This is achieved by either changing the halogen atom itself (I > Br > Cl) or by altering the electronic properties of the molecule to which the halogen is attached. mdpi.comnih.gov In the case of this compound, the two chlorine substituents act to strengthen the σ-hole on the iodine atom, thereby enhancing its halogen bonding capability. Research on analogous systems, such as 2,3,5,6-tetrafluoro-4-iodo-benzoic acid, has experimentally confirmed that fluorination of the aromatic ring shortens the halogen bond distance, signifying a stronger interaction compared to the non-fluorinated parent compound. nih.gov This principle of "boosting" the halogen bond donor strength via electron-withdrawing groups is directly applicable. nih.gov

The electrophilic σ-hole on the halogen atom interacts with a nucleophilic (Lewis basic) center to form a halogen bond. nih.gov A wide variety of nucleophiles can act as halogen bond acceptors. In the context of crystal structures involving molecules similar to this compound, common acceptors include:

Nitrogen Donors: Pyridyl and pyrimidinyl nitrogen atoms are effective halogen bond acceptors. nih.gov Studies on co-crystals of iodo-benzoic acids with nitrogen-containing heterocycles have demonstrated the formation of strong and directional I···N halogen bonds that play a crucial role in organizing the crystal structure. nih.gov For example, the I···N distance in a co-crystal of 4-iodobenzoic acid was found to be 3.004 Å. nih.gov

Oxygen Donors: Oxygen atoms, particularly from carbonyl groups or carboxylates, can also serve as halogen bond acceptors. nih.govnih.gov While generally weaker than I···N bonds, I···O interactions can be a significant structure-directing force. nih.gov

Anionic Acceptors: Halide anions (e.g., I⁻, Br⁻, Cl⁻) are excellent nucleophiles and form strong halogen bonds with iodine donors. nsf.govscholaris.ca

The table below summarizes halogen bond geometries observed in related structures.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Distance (Å) | Angle (C-X···Acceptor) (°) | Reference |

| 4-Iodobenzoic acid | Pyridine (B92270) Nitrogen | I···N | 3.004 | 178.0 | nih.gov |

| 2,3,5,6-Tetrafluoro-4-iodobenzoic acid | Pyridine Nitrogen | I···N | 2.941 | 170.7 | nih.gov |

| 4-Iodobenzonitrile | Nitrile Nitrogen | I···N | 3.168 | ~180 | escholarship.org |

| 3-Bromo-4-chlorophenol | Carbonyl Oxygen | Br···O | - | - | nih.gov |

Hydrogen Bonding Networks and Patterns

The carboxylic acid moiety of this compound is a primary driver of supramolecular assembly through hydrogen bonding. Carboxylic acids are well-known to form highly stable, centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic supramolecular synthon known as the R₂²(8) ring motif.

This robust hydrogen bonding is often the primary interaction responsible for the initial assembly of molecules. nih.gov In studies of related halogenated benzoic acids, this carboxylic acid synthon is consistently observed, forming the principal building block of the resulting architecture. nih.gov For instance, in the crystal structure of 3,5-dichloro-4-cyanobenzoic acid, a closely related molecule, hydrogen bonding leads to the formation of two-dimensional ribbons and net-like structures. nih.gov The interplay of these hydrogen-bonded networks with other non-covalent forces defines the final crystal packing.

Synergistic and Competitive Effects of Halogen and Hydrogen Bonding in Solid-State Architectures

The simultaneous presence of strong hydrogen bond donors/acceptors and a potent halogen bond donor in this compound leads to a fascinating interplay between these two directional forces. This can result in either synergy, where the interactions cooperate to build a stable structure, or competition, where one interaction forms at the expense of another.

Synergy: A common theme in the crystal engineering of such bifunctional molecules is a hierarchical assembly. nih.gov The strongest interaction, typically the O-H···O hydrogen bond forming the carboxylic acid dimer, establishes a primary structural motif. The weaker but still highly directional halogen bonds then act as a "structural supporting role," linking these primary motifs into higher-order, extended 1-D, 2-D, or 3-D architectures. nih.gov This synergistic cooperation allows for the reliable construction of complex solid-state networks with predictable connectivity. nih.gov

Competition: Competition between hydrogen and halogen bonding can also occur. mdpi.comchemrxiv.org The formation of the most stable hydrogen bonds might sterically preclude the ideal geometry for halogen bonding, or vice versa. The final observed structure represents the thermodynamic minimum, balancing the strengths of all possible interactions. In some systems, the presence of strong hydrogen bonding has been shown to prevent the formation of expected halogen bonds. chemrxiv.org

Other Intermolecular Interactions: π-π Stacking and Halogen-π Interactions

π-π Stacking: The electron-deficient aromatic ring of this compound can engage in π-π stacking interactions with adjacent rings. These interactions, driven by electrostatic and dispersion forces, help to maximize packing efficiency. In the crystal structure of 4-iodobenzonitrile, π-π stacking contacts were found to be significant, working in concert with the primary I···N halogen bonds to define the three-dimensional structure. escholarship.orgosti.gov These stacking interactions can be quite sensitive to external factors like pressure. escholarship.orgosti.gov

Halogen-π Interactions: This is a non-covalent bond between a halogen atom and the π-electron system of an aromatic ring. nih.gov The electrophilic σ-hole of the iodine atom in one molecule can interact attractively with the electron-rich face of an aromatic ring of a neighboring molecule (a C-I···π interaction). rsc.org This type of interaction is a recognized structure-directing force and has been observed to create persistent layered motifs in the crystal structures of copper(II) 4-iodobenzoate (B1621894) complexes. rsc.org The geometry of these interactions involves the halogen atom positioned over the face of the aromatic ring. nih.gov

Self-Assembly and Co-crystallization Strategies for Supramolecular Materials

The functional groups of this compound allow for its use as a programmable building block in supramolecular synthesis. The carboxylic acid moiety typically forms strong, predictable hydrogen-bonded synthons, while the halogen substituents offer sites for directional halogen bonding. This combination enables the construction of intricate and extended networks with tailored properties and structures.

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. d-nb.infowikipedia.org The design of these materials using this compound as an organic linker leverages the compound's bifunctionality: the carboxylate group coordinates with metal centers to form the primary framework, while the halo-substituents can direct the supramolecular assembly and reinforce the resulting structure through secondary interactions.

While specific MOFs built from this compound are not extensively documented, the principles of their design can be inferred from studies on analogous halogenated benzoic acids. For instance, research on rare-earth complexes with 3,5-dichlorobenzoic acid has shown the formation of discrete molecular dimers and tetramers that further assemble into extended structures through halogen bonding, halogen-π, and π-π interactions. acs.org This structural evolution across the rare-earth series highlights how the interplay between metal-carboxylate coordination and weaker non-covalent forces can be controlled. acs.org

Similarly, a coordination polymer synthesized from 3-bromo-5-iodobenzoic acid and uranyl (UO₂²⁺) demonstrates how such linkers can create one-dimensional coordination polymers. researchgate.net In this structure, the carboxylate groups bridge the metal centers to form chains, which are then assembled into a three-dimensional network by bifurcated halogen bonds between the iodine atoms of the linker and the uranyl oxo atoms. researchgate.net This illustrates a key strategy where the primary coordination bonds build dimensionality, which is then expanded by weaker, directional halogen bonds.

Table 1: Examples of Coordination Polymers with Analogous Halogenated Benzoic Acids

| Metal Ion | Organic Linker | Structural Motif | Key Supramolecular Interactions | Ref |

|---|---|---|---|---|

| Uranyl (UO₂²⁺) | 3-bromo-5-iodobenzoic acid | 1-D coordination polymer | Bifurcated halogen bonding (I···O) | researchgate.net |

Hierarchical Assembly of Molecular Materials

Hierarchical assembly is a sophisticated strategy that mimics biological processes to construct complex, multi-level structures from simple molecular components. This approach relies on a programmed sequence of recognition and assembly events guided by non-covalent interactions of varying strengths. nih.gov this compound is an exemplary candidate for this strategy due to its distinct interaction sites.

The assembly process can be envisioned as a multi-step sequence:

Primary Structure Formation: The strongest and most reliable non-covalent interaction available to the molecule is the hydrogen bond between carboxylic acid groups. In the solid state, benzoic acids almost universally form centrosymmetric dimers through pairs of O-H···O hydrogen bonds. wikipedia.orgresearchgate.net This robust and predictable synthon serves as the primary building block in the hierarchical assembly of this compound.

Secondary Assembly into Higher-Order Structures: Once these primary dimers are formed, they can be organized into more complex one-, two-, or three-dimensional architectures through weaker, more directional secondary interactions, primarily halogen bonds. The iodine and chlorine atoms on the aromatic ring can act as halogen bond donors, interacting with suitable acceptors like oxygen, nitrogen, or even other halogens. nih.govresearchgate.net

Studies on the co-crystallization of 2,3,5,6-tetrafluoro-4-iodobenzoic acid with pyridine-containing molecules demonstrate this principle effectively. nih.gov In these systems, the carboxylic acid first forms a hydrogen-bonded complex with the co-former. This primary unit then assembles into infinite one-dimensional chains via a highly directional I···N halogen bond between the iodine atom and the pyridyl nitrogen. nih.gov This clearly separates the roles of the hydrogen and halogen bonds, allowing for the predictable construction of a supramolecular chain. nih.gov A similar hierarchy would be expected for this compound, where hydrogen-bonded dimers could be linked into tapes or sheets through I···O or Cl···O halogen bonds.

The interplay of these interactions allows for a high degree of control over the final solid-state structure, making hierarchical assembly a powerful tool for crystal engineering.

Table 2: Non-Covalent Interactions in the Hierarchical Assembly of Halogenated Benzoic Acids

| Interaction Type | Role in Assembly | Relative Strength | Example Synthon |

|---|---|---|---|

| Hydrogen Bond | Formation of primary dimers or co-crystal units | Strong | O-H···O, O-H···N |

| Halogen Bond | Linking of primary units into extended architectures (chains, sheets) | Moderate, Directional | C-I···O, C-I···N, C-Cl···O |

Applications in Advanced Organic Synthesis and Functional Materials

3,5-Dichloro-4-iodobenzoic Acid as a Versatile Synthetic Building Block

This compound serves as a crucial building block in organic synthesis due to its unique arrangement of functional groups. The presence of two chlorine atoms, an iodine atom, and a carboxylic acid on the benzene (B151609) ring allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules. The reactivity of this compound is significantly influenced by its halogen substituents.

Construction of Complex Polycyclic and Heterocyclic Systems

The distinct functionalities of this compound make it an ideal starting material for the synthesis of complex polycyclic and heterocyclic systems. These structural motifs are prevalent in pharmaceuticals, natural products, and materials science. The carboxylic acid group can direct reactions to specific positions, while the carbon-iodine bond is particularly useful for forming new carbon-carbon bonds through various coupling reactions.

For instance, the iodine atom can be readily displaced or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct biaryl frameworks, which are common in many biologically active compounds. The chlorine atoms can also be substituted under specific conditions or can influence the electronic properties of the final molecule. The ability to sequentially or selectively react at these different sites provides a powerful tool for building intricate molecular architectures. Research has demonstrated the use of similar halogenated benzoic acids in the synthesis of complex structures like cyclopentaquinolines and other polyheterocycles through multi-component reactions followed by cyclization. tandfonline.comuj.edu.pl

Precursor for Advanced Reagents and Catalytic Systems (e.g., Supported Oxidants)

This compound can be a precursor to advanced reagents, particularly hypervalent iodine compounds, which are known for their utility as oxidizing agents in organic synthesis. frontiersin.org Hypervalent iodine reagents are attractive because they are often less toxic and more environmentally friendly than many heavy metal-based oxidants.

The iodo group in this compound can be oxidized to a higher valence state, creating a hypervalent iodine center. This can then be supported on a solid matrix, such as silica (B1680970) gel, to create a recyclable and easily separable oxidizing agent. umn.edu For example, a supported oxidant system could involve the in-situ generation of an active iodine(V) species from an iodo-benzoic acid derivative, which can then be used catalytically for the oxidation of alcohols to aldehydes or ketones. researchgate.net The presence of the electron-withdrawing chloro groups can enhance the oxidizing power of the iodine center.

Table 1: Examples of Reactions Utilizing Precursors Similar to this compound

| Precursor Type | Reaction Type | Product Class | Reference |

| Halogenated Benzoic Acid | Multi-component/Cyclization | Polyheterocycles | uj.edu.pl |

| o-Iodobenzoic Acid | Catalytic Oxidation | Aldehydes/Ketones | researchgate.net |

| Dihalogenated Benzoic Acid | Sonogashira Coupling | Bicyclic Heterocycles | ossila.com |

Role in Surface Chemistry and On-Surface Synthetic Methodologies

On-surface synthesis is a burgeoning field that allows for the construction of covalently bonded molecular architectures directly on a substrate, often under ultrahigh vacuum conditions. This technique offers the potential to create novel materials with precisely controlled structures that are not accessible through traditional solution-phase chemistry.

Halogenated benzoic acids, including derivatives similar to this compound, have been employed in on-surface synthesis. researchgate.net The carboxylic acid group can act as an anchor, binding the molecule to the surface, for instance, through electrostatic interactions with surface cations on an insulator like calcite. researchgate.net Upon heating, the carbon-halogen bonds can be homolytically cleaved, generating reactive aryl radicals. These radicals can then couple with each other to form new carbon-carbon bonds, leading to the formation of one- or two-dimensional polymers on the surface.

The specific arrangement of the halogen atoms on the benzoic acid ring can direct the geometry of the resulting polymer. For example, the positions of the leaving groups can determine whether a linear or a zigzag polymer chain is formed. The strength of the carbon-halogen bond (C-I < C-Br < C-Cl) can also be used to control the reaction, allowing for sequential dehalogenation and coupling by carefully controlling the temperature.

Integration into Functional Materials Architectures

The unique electronic and structural features of this compound make it a candidate for integration into various functional materials.

Design of Hybrid Materials with Tailored Properties

Hybrid materials, which combine organic and inorganic components, can exhibit properties that are superior to either component alone. This compound can be incorporated into such materials to impart specific functionalities. For instance, it has been used in the synthesis of new cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids that show potential for neuroprotection against oxidative stress. tandfonline.com

Furthermore, iodine-containing compounds are radiopaque. This property has been exploited by incorporating iodine-containing cyclophosphazenes, synthesized from precursors like 4-iodoaniline, into dental composite resins to enhance their radiopacity without significantly compromising their mechanical properties. researchgate.net The principles of using iodinated aromatic acids in such applications could be extended to this compound.

Development of Responsive and Smart Materials (Implicit via supramolecular assembly)

The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding (via the carboxylic acid) and halogen bonding (via the chlorine and iodine atoms), makes it a potential building block for responsive or "smart" materials. These materials can change their properties in response to external stimuli.

Supramolecular assembly, driven by these non-covalent interactions, can lead to the formation of well-ordered structures. For example, the interplay of hydrogen bonding and halogen bonding in chlorinated benzoic acid derivatives can lead to the formation of two-dimensional ribbons and nets. nih.gov In a related compound, acridinium (B8443388) 3,5-dichlorosalicylate, C–H⋯Cl and C–Cl⋯π interactions significantly influence the supramolecular organization. researchgate.net By carefully designing the molecular structure and controlling the assembly conditions, it is possible to create materials whose structure, and therefore properties, can be modulated by external factors like temperature, pH, or the presence of specific analytes.

Future Research Directions and Emerging Paradigms for 3,5 Dichloro 4 Iodobenzoic Acid

The strategic placement of chloro and iodo substituents on the benzoic acid framework endows 3,5-dichloro-4-iodobenzoic acid with a unique combination of reactivity and structural properties. This positions the compound as a valuable building block for future advancements in synthetic chemistry, materials science, and computational drug design. The following sections outline promising avenues for future research that could unlock the full potential of this versatile molecule.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-Dichloro-4-iodobenzoic acid in laboratory settings?

- Methodology : The synthesis typically involves sequential halogenation. Starting with benzoic acid derivatives, chlorination at the 3,5-positions can be achieved using Cl₂ or sulfuryl chloride (SO₂Cl₂) under controlled conditions. Subsequent iodination at the 4-position employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media (e.g., glacial acetic acid). For example, refluxing with ICl in ethanol for 4–6 hours ensures regioselectivity .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-halogenation. Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to ensure high yields (>75%).

Q. How is the purity of this compound assessed experimentally?

- Analytical Techniques :